![molecular formula C16H30O2 B14282333 Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- CAS No. 158110-20-4](/img/structure/B14282333.png)
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is an organic compound with a complex structure that includes a cyclopentanone ring substituted with a hydroxyundecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- typically involves the reaction of cyclopentanone with an appropriate hydroxyundecyl precursor under controlled conditions. One common method is the ketonization of adipic acid in the presence of barium hydroxide at elevated temperatures, which produces cyclopentanone . This cyclopentanone can then be further reacted with a hydroxyundecyl compound to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale ketonization processes followed by purification steps to isolate the target compound. The use of catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of fragrances, pharmaceuticals, and other fine chemicals.
Mechanism of Action
The mechanism by which Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclopentanone ring may also interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
Cyclohexanone: Similar in structure but with a six-membered ring.
2-Pentanone: A smaller ketone with a simpler structure.
Cyclopentenone: Contains a five-membered ring with a double bond.
Uniqueness
Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)- is unique due to its specific substitution pattern and the presence of both a hydroxy group and a long alkyl chain.
Properties
CAS No. |
158110-20-4 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
(2R)-2-[(1S)-1-hydroxyundecyl]cyclopentan-1-one |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-12-15(17)14-11-10-13-16(14)18/h14-15,17H,2-13H2,1H3/t14-,15+/m1/s1 |
InChI Key |
KENQSXZRJRQQTN-CABCVRRESA-N |
Isomeric SMILES |
CCCCCCCCCC[C@@H]([C@H]1CCCC1=O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


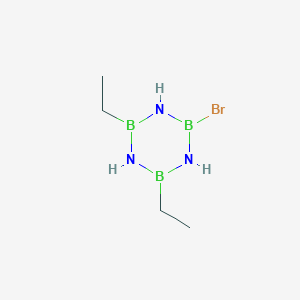
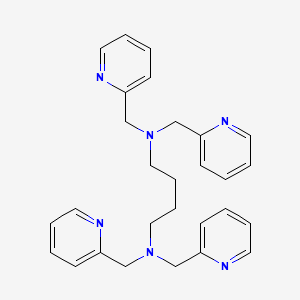
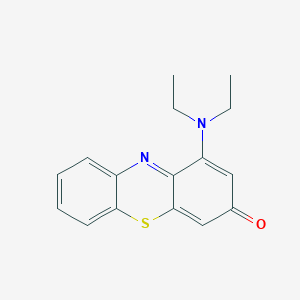
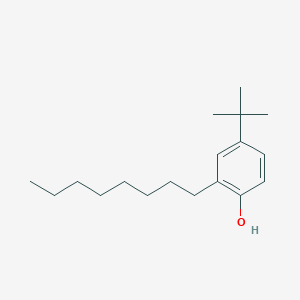
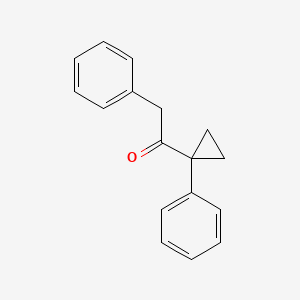

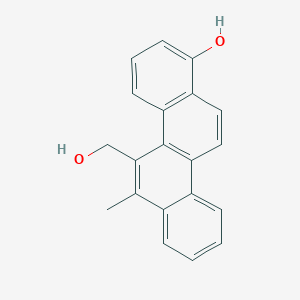
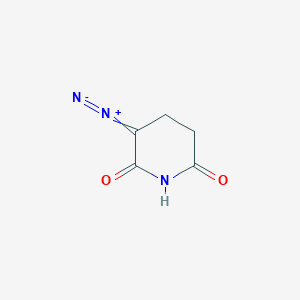
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

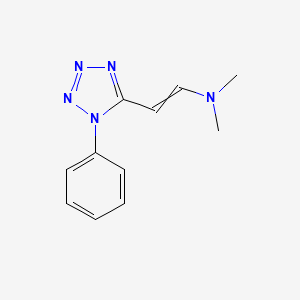
![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)


